N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-oxo-N-(2-thiophen-2-ylethyl)chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c21-18(16-12-13-4-1-2-6-17(13)23-19(16)22)20(14-7-8-14)10-9-15-5-3-11-24-15/h1-6,11-12,14H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLRXKVQRVQHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. It exhibits a unique structure characterized by the presence of a cyclopropyl group, a thiophene moiety, and a carboxamide functional group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C19H17NO3S, with a molecular weight of 339.41 g/mol. Its structure includes:
- Chromene nucleus : A fused benzene and pyran ring known for diverse pharmacological activities.
- Cyclopropyl group : Enhances the compound's reactivity and biological interactions.
- Thiophene ring : Provides electron-rich characteristics that may facilitate interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cells. Studies indicate that it may increase the expression levels of p53 and activate caspase pathways, leading to programmed cell death in various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .
- Antiproliferative Effects : In vitro assays demonstrate significant antiproliferative effects against multiple cancer cell lines. For instance, derivatives of chromenes have exhibited IC₅₀ values in the micromolar range against leukemia and breast cancer cells .
- Selective Inhibition : The compound may selectively inhibit certain enzymes or receptors involved in cancer progression, similar to known anticancer agents like Tamoxifen .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl & thiophene groups | Anticancer (MCF-7, HT-29) |
| N-Ethyl-2H-chromene-3-carboxamide | Ethyl group instead of cyclopropyl | Anticancer properties |
| N-(4-methoxyphenyl)-2H-chromene-3-carboxamide | Aromatic substitution | Anti-inflammatory effects |
| N-benzylidene-2H-chromene-3-carboxamide | Aldehyde substitution | Antioxidant activity |
Case Studies
Several studies have assessed the biological activity of chromene derivatives, including N-cyclopropyl derivatives:
- Cytotoxicity Studies : Research has demonstrated that compounds similar to N-cyclopropyl derivatives exhibit significant cytotoxicity against various cancer cell lines, with some showing IC₅₀ values as low as 7.98 μM against HT-29 cells .
- Mechanistic Insights : Molecular docking studies suggest that the unique structural features of these compounds enhance their binding affinity to specific targets within cancer cells, potentially leading to improved therapeutic efficacy .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising biological activities, making it a candidate for drug development. The following subsections detail its potential therapeutic applications:
Anticancer Activity
Research indicates that compounds with chromene structures often demonstrate anticancer properties. N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide may serve as a lead compound for developing new anticancer drugs, particularly targeting various cancer types such as breast and colon cancers. Its structural features could enhance its binding affinity to cancer-related enzymes or receptors, potentially leading to improved therapeutic efficacy.
Anti-inflammatory Properties
The compound's unique functional groups suggest potential anti-inflammatory effects. Chromenes are known for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The thiophene moiety may further contribute to these effects through its electron-rich nature, enhancing interactions with inflammatory mediators.
Neuroprotective Effects
There is growing interest in the neuroprotective properties of chromene derivatives. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress may provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Material Science Applications
In addition to its medicinal applications, this compound has potential uses in material science:
Organic Semiconductors
The compound's unique structure may allow it to function as an organic semiconductor. Its electronic properties could be harnessed in the development of organic light-emitting diodes (OLEDs) or organic photovoltaic cells, contributing to advancements in flexible electronics and renewable energy technologies.
Sensor Development
Due to the reactivity of its functional groups, this compound could be utilized in the design of chemical sensors. Its ability to interact with various analytes makes it suitable for applications in environmental monitoring or biomedical diagnostics.
Future Research Directions
Further research is needed to explore the full spectrum of biological activities associated with this compound. Key areas include:
Mechanistic Studies
Understanding the mechanisms by which this compound exerts its biological effects will be crucial for optimizing its therapeutic potential.
In Vivo Studies
Conducting in vivo studies will help assess the pharmacokinetics and pharmacodynamics of the compound, providing insights into its efficacy and safety profiles.
Structure–Activity Relationship Studies
Investigating how modifications to the compound's structure affect its biological activity will aid in the design of more potent derivatives.
Comparison with Similar Compounds
Core Structural Differences
The table below highlights key structural variations between the target compound and its analogs:
Preparation Methods
Core Chromene Carboxylate Intermediate Synthesis
The synthesis begins with the preparation of ethyl 2-oxo-2H-chromene-3-carboxylate , a key intermediate. This compound is synthesized via the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a Brønsted or Lewis acid catalyst. For example, concentrated sulfuric acid or zinc chloride in toluene at 80–100°C yields the chromene ester with >80% efficiency. The reaction mechanism involves acid-catalyzed cyclization, forming the chromene backbone through intramolecular esterification.
Critical parameters :
Amide Bond Formation
The final step involves coupling the chromene carboxylate with the amine via nucleophilic acyl substitution. Ethyl 2-oxo-2H-chromene-3-carboxylate (1.0 equiv) and N-cyclopropyl-2-(thiophen-2-yl)ethylamine (1.2 equiv) are refluxed in ethanol for 6–8 hours. The reaction is driven by the expulsion of ethanol, with yields exceeding 90% when monitored by thin-layer chromatography (TLC).
Optimization insights :
- Solvent effects : Ethanol outperforms DMF or THF due to better solubility of intermediates.
- Temperature : Reflux at 78°C ensures complete conversion without degrading the thiophene ring.
Structural Characterization and Analytical Data
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy :
- Strong absorption at 1685 cm⁻¹ (C=O stretch of amide).
- Peaks at 1590 cm⁻¹ (chromene C=C) and 1250 cm⁻¹ (thiophene C-S).
High-Resolution Mass Spectrometry (HRMS) :
Purity Assessment
High-Performance Liquid Chromatography (HPLC) :
- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile phase: Acetonitrile/water (70:30 v/v) at 1.0 mL/min.
- Retention time: 12.7 minutes, purity >98%.
Reaction Optimization and Challenges
Byproduct Mitigation
Common byproducts include:
- Hydrolyzed chromene carboxylate : Forms if moisture is present during amidation.
- N,N-Dialkylated amine : Occurs with excess amine or prolonged reaction times.
Solutions :
Scalability Considerations
Kilogram-scale synthesis :
- Batch reactor vs. continuous flow: Flow systems reduce thermal degradation risks.
- Yield consistency: 85–90% on scaling from 10 g to 1 kg.
Applications and Biological Relevance
Anticancer Activity
Structural analogs of this compound exhibit anti-austerity activity , selectively killing nutrient-deprived cancer cells (e.g., PANC-1 pancreatic cancer cells). The thiophene and chromene moieties likely interact with mitochondrial membrane proteins, disrupting energy metabolism.
Q & A
Basic: What synthetic strategies are recommended for preparing N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves two key steps:
- Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions. For example, Lewis acids (e.g., ZnCl₂) in ethanol at 60–80°C can enhance cyclization efficiency .
- Amidation : Coupling the chromene-3-carboxylic acid intermediate with N-cyclopropyl-2-(thiophen-2-yl)ethylamine using coupling agents like EDCI/HOBt in dichloromethane. Microwave-assisted synthesis (e.g., 100°C, 30 min) improves reaction rates and yields compared to conventional heating .
Optimization Tips : - Screen solvents (DMF, THF) and bases (triethylamine, DIPEA) to minimize side reactions.
- Use flash chromatography (silica gel, hexane/EtOAc gradient) for purification. Monitor purity via HPLC (>95%) .
Basic: Which analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), resolution < 1.0 Å. SHELX handles anisotropic displacement parameters and twin refinement for complex structures .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The thiophene protons typically resonate at δ 6.8–7.4 ppm, while the cyclopropyl group shows signals near δ 0.6–1.2 ppm .
- HRMS : Confirm molecular ion ([M+H]⁺) with < 5 ppm error.
- Purity : Validate via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (±0.4% for C, H, N) .
Advanced: How can molecular docking predict the bioactivity of this compound, and what validation steps are essential?
Methodological Answer:
- Docking Protocol :
- Validation :
Advanced: How should researchers design SAR studies to evaluate the roles of cyclopropyl and thiophen-2-yl groups?
Methodological Answer:
- Analog Synthesis :
- Replace cyclopropyl with cyclohexyl or tert-butyl to study steric effects.
- Substitute thiophene with furan or phenyl to assess electronic contributions.
- Bioactivity Testing :
- Data Interpretation :
- Use heatmaps to visualize substituent-activity trends.
- Perform PCA to identify dominant physicochemical drivers .
Advanced: How to resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Assay Validation :
- Confirm target engagement using CETSA (cellular thermal shift assay) or Western blotting for protein modulation.
- Replicate in vivo results in ≥2 animal models (e.g., xenograft mice vs. zebrafish).
- Pharmacokinetic Analysis :
- Measure plasma stability (t½ > 2 h) and membrane permeability (Papp > 1 × 10⁻⁶ cm/s in Caco-2).
- Adjust dosing regimens if poor bioavailability (<20%) skews in vivo efficacy .
- Statistical Approaches :
- Apply Bland-Altman plots to assess inter-assay variability.
- Use meta-analysis (e.g., random-effects model) to reconcile conflicting IC50 values .
Advanced: What crystallographic challenges arise with this compound, and how can they be addressed?
Methodological Answer:
- Common Issues :
- Data Collection :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
